6-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
6-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities and synthetic versatility.
Properties
IUPAC Name |
6-methoxy-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c1-30-20-12-6-11-18-22(20)24-14-19-21(15-7-3-2-4-8-15)25-26(23(18)19)16-9-5-10-17(13-16)27(28)29/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPQZUHRKRRMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base, followed by cyclization and methoxylation steps. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
6-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-methoxyquinoline: Shares the methoxy and quinoline moieties but lacks the pyrazole and nitrophenyl groups.
3-phenyl-1H-pyrazole: Contains the pyrazole and phenyl groups but lacks the quinoline and nitrophenyl moieties.
1-(3-nitrophenyl)-3-phenyl-1H-pyrazole: Similar in structure but lacks the quinoline ring.
Uniqueness
6-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its combination of methoxy, nitrophenyl, phenyl, and pyrazoloquinoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications .
Biological Activity
6-Methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound combines various structural motifs that may contribute to its pharmacological properties, making it a candidate for further research in therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H16N4O3 |
| Molecular Weight | 396.4 g/mol |
| LogP | 4.8406 |
| Polar Surface Area | 64.492 Ų |
| Hydrogen Bond Acceptors | 7 |
| InChI Key | DRPQZUHRKRRMBY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access and modulating cellular signaling pathways. This mechanism is crucial for its potential application in cancer therapy and other diseases.
Anti-inflammatory Effects
Preliminary studies suggest that pyrazoloquinoline derivatives can inhibit nitric oxide production in inflammatory models, indicating potential anti-inflammatory activity . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways has been observed in related compounds, which could translate similarly for this compound.
Case Studies and Research Findings
Several studies have explored the biological activities of quinoline derivatives, providing insights into their therapeutic potential:
- Anticancer Studies : A series of N-phenyl-pyrazoloquinoline derivatives were evaluated for their ability to induce apoptosis in cancer cell lines. Compounds similar to this compound showed EC50 values as low as 30 nM, indicating strong anticancer properties .
- Inflammation Models : In vitro studies demonstrated that certain pyrazoloquinolines significantly inhibited NO production in RAW 264.7 cells stimulated with LPS. This suggests a mechanism involving the downregulation of iNOS and COX-2 expression .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Anticancer Activity (EC50) | Mechanism of Action |
|---|---|---|
| 6-Methoxyquinoline | Not specified | General quinoline mechanism |
| N-(3-acetylphenyl)-pyrazolo[3,4-b]quinolin | 400 - 700 nM | Apoptosis induction |
| 6-Methoxy-1-(3-nitrophenyl)-pyrazolo[4,3-c]quinoline | TBD | Potential enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
